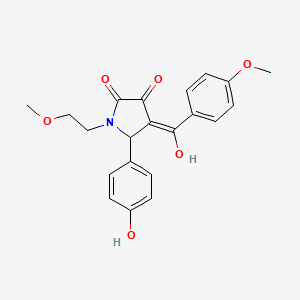![molecular formula C26H17BrN2O B5316245 2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as 4-Br-PBD and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4-Br-PBD involves the binding of the compound to DNA at sites of damage. This binding leads to the formation of covalent adducts between the compound and the DNA, which can interfere with DNA replication and transcription. The binding of 4-Br-PBD to DNA has been found to be selective for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on DNA, 4-Br-PBD has been found to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful for treating a variety of inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using 4-Br-PBD in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA repair mechanisms and the effects of various drugs on these processes. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of 4-Br-PBD can be challenging and requires careful control of reaction conditions to achieve high yields of the desired product.
将来の方向性
There are many potential future directions for research on 4-Br-PBD. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the effects of 4-Br-PBD on other biological processes, such as inflammation and apoptosis. Additionally, there is interest in developing new methods for synthesizing this compound that are more efficient and scalable than current methods. Overall, 4-Br-PBD is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 4-Br-PBD involves the reaction of 4-bromoacetophenone and 2-naphthylamine to form 2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone. This reaction is catalyzed by a base such as potassium carbonate and requires the use of solvents such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures and requires careful control of reaction conditions to achieve high yields of the desired product.
科学的研究の応用
4-Br-PBD has been studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of DNA damage and repair mechanisms. 4-Br-PBD has been found to bind selectively to DNA at sites of damage, allowing researchers to study the mechanisms of DNA repair and the effects of various drugs on these processes.
特性
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-naphthalen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O/c27-21-13-9-18(10-14-21)11-16-25-28-24-8-4-3-7-23(24)26(30)29(25)22-15-12-19-5-1-2-6-20(19)17-22/h1-17H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKSADEZZYHIZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)